ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate
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Overview
Description
Ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, an iminomethyl group, and a hydroxybutenoyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl carbamate in the presence of a base to form the intermediate imine. This intermediate is then reacted with a suitable enolate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include the modulation of signal transduction processes and the regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(4-chlorophenyl)carbamate
- Ethyl 4-chlorophenylcarbamate
- Ethyl p-chlorocarbanilate
Uniqueness
Ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate is unique due to its specific structural features, such as the combination of the iminomethyl and hydroxybutenoyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H15ClN2O4 |
---|---|
Molecular Weight |
310.73 g/mol |
IUPAC Name |
ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-21-14(20)17-13(19)12(9(2)18)8-16-11-6-4-10(15)5-7-11/h4-8,18H,3H2,1-2H3,(H,17,19,20)/b12-9-,16-8? |
InChI Key |
YIJDZHJEKOUZKU-VCQCVJIFSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/C=NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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